![molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one
Overview
Description
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, commonly known as nortropan-3-one, is a bicyclic organic compound with the molecular formula C₇H₁₁NO and a molecular mass of 125.17 g/mol . Its structure consists of a seven-membered bicyclic framework (azabicyclo[3.2.1]octane) with a ketone group at the 3-position. The compound is a key intermediate in medicinal chemistry, particularly in synthesizing derivatives for neurological and metabolic targets. Its CAS Registry Number is 5632-84-8, and it serves as a precursor for bioactive molecules such as monoamine reuptake inhibitors and 5-HT4 receptor agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one typically involves the hydrogenation of 8-benzyl-nortropan-3-one perchlorate. The process includes two main stages:
Prehydrogenation: The 8-benzyl-nortropan-3-one perchlorate is hydrogenated in an aqueous suspension at atmospheric pressure and ambient temperature using a palladium catalyst. The catalyst is then recovered by filtration.
Hydrogenation: The filtrate is passed over an anion exchanger to produce an alkaline reactive solution. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is designed to be economically viable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted nortropanone derivatives
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its rigid bicyclic structure allows for the construction of optically pure drugs and agrochemicals, which are essential for enhancing biological activity and selectivity in therapeutic applications .
Synthetic Methodologies
Recent advancements have highlighted various synthetic methodologies that involve the stereoselective construction of this compound. Techniques such as desymmetrization processes starting from achiral precursors have been explored to achieve high enantiomeric purity efficiently .
Biological Applications
Pharmacological Potential
The compound has been identified as having potential therapeutic applications, particularly in targeting the central nervous system (CNS). It has been studied for its role in modulating neurotransmitter systems, making it a candidate for developing treatments for mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Mechanism of Action
this compound acts by interacting with specific molecular targets such as enzymes and receptors. For instance, it has been reported to inhibit the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme, which plays a role in cortisol metabolism and can influence various metabolic pathways. This inhibition can lead to therapeutic effects in conditions related to stress response and inflammation.
Enzyme Inhibition Studies
A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated the efficacy of azabicyclo compounds in managing inflammation by preserving endogenous palmitoylethanolamide (PEA). The research identified derivatives of this compound that exhibited potent inhibitory activity with IC50 values in the low nanomolar range, showcasing their potential as anti-inflammatory agents .
Monoamine Reuptake Inhibitors
Research has also indicated that derivatives of this compound can act as monoamine reuptake inhibitors. These compounds have shown promise in treating depression and anxiety disorders by enhancing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft .
Table 1: Summary of Biological Activities
Compound | Activity | Target Enzyme/Receptor | IC50 Value |
---|---|---|---|
ARN19689 | NAAA Inhibition | N-acylethanolamine-hydrolyzing acid amidase | 0.042 µM |
Tropinone Derivative | Monoamine Reuptake Inhibition | Various neurotransmitter transporters | Low nanomolar range |
Table 2: Synthetic Methodologies
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor in reactions involving the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and altering metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural versatility of the 8-azabicyclo[3.2.1]octan-3-one core allows for diverse substitutions, leading to derivatives with distinct physicochemical and pharmacological properties. Below is a systematic comparison:
Table 1: Key Structural Derivatives and Their Properties
Structural and Functional Modifications
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 8-(2-fluoro-4-nitrophenyl)-...): Increase polarity and influence binding to aromatic residues in enzymes . N-Acyl Derivatives (e.g., indole-5-carbonyl): Modulate receptor selectivity; used in serotonin and dopamine reuptake inhibition studies .
- Synthetic Routes: Palladium-Catalyzed Aminocarbonylation: Efficient for N-acyl derivatives . Salt Formation (e.g., hydrochloride): Improves crystallinity and solubility for pharmacological applications .
Research Findings and Data
Table 2: Key Research Outcomes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via rigid bicyclic scaffolds using radical cyclization or nucleophilic substitution. For example, intermediates like 2,5-dimethoxy tetrahydrofuran are reacted under acidic conditions (e.g., HCl) to form the bicyclic core. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with purity verified via HPLC (e.g., 2.0 mL/min flow rate, 214/254/280 nm detection) .
- Key Steps : Acid-catalyzed ring closure, tin hydride-mediated radical cyclization (>99% diastereocontrol), and recrystallization in isopropyl alcohol .
Q. How is the structural conformation of this compound characterized?
- Techniques : X-ray crystallography (e.g., OLEX2 software for structure refinement) and NMR spectroscopy. Atomic displacement parameters (e.g., σmax = 0.14 e Å⁻³) and geometric angles (e.g., C–C–H angles ≈ 118°) confirm the bicyclic framework and stereochemistry .
- Validation : Comparison of experimental data with IUPAC Provisional Recommendations for bicyclic nomenclature (e.g., PIN: (1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ol) .
Q. What basic pharmacological activities are associated with this compound?
- Findings : Acts as a precursor for sigma receptor ligands (e.g., sigma-2 affinity Ki < 10 nM) and monoamine reuptake inhibitors (e.g., pudafensine, INN: 7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one). Modest DAT/SERT/NET inhibition (IC₅₀ ≈ 1–10 µM) is observed in vitro .
Advanced Research Questions
Q. How do structural modifications of the bicyclic core influence sigma receptor selectivity?
- SAR Insights : Substituents at C3 (e.g., hydroxydiphenylacetate) enhance sigma-2 affinity (Ki = 2.3 nM) while reducing sigma-1 binding (Ki > 1 µM). Introduction of benzimidazole carboxamide groups (e.g., BIMU 8) shifts activity toward 5-HT4 receptor partial agonism (EC₅₀ = 50 nM) .
- Experimental Design : Radioligand binding assays (³H-DTG for sigma-2, ³H-(+)-pentazocine for sigma-1) and functional cAMP assays for GPCR activity .
Q. What strategies resolve contradictions in reported dopamine transporter (DAT) inhibition data?
- Analysis : Discrepancies arise from stereochemical variations (e.g., endo vs. exo isomers) and assay conditions (e.g., cell lines vs. native tissue). Rigid ethylidenyl derivatives show stereoselective DAT uptake inhibition (e.g., (1R,5S)-isomer IC₅₀ = 0.8 µM vs. (1S,5R)-isomer IC₅₀ = 5.2 µM) .
- Resolution : Use chiral HPLC to isolate enantiomers and validate activity in HEK293 cells expressing human DAT .
Q. How is this compound utilized in bioorthogonal drug discovery?
- Application : Functionalization with azide/alkyne handles enables click chemistry for fragment-based GPCR targeting. Example: 8-[(3S)-3-amino-3-phenylpropyl]-8-azabicyclo[3.2.1]octan-3-one enhances live-cell affinity via strain-promoted cycloaddition .
- Protocol : React with propargyl bromide in THF/MeOH (4:1), monitor by LC-MS, and validate binding via fluorescence polarization .
Q. What are the challenges in scaling up enantioselective synthesis for clinical candidates?
- Issues : Low yields in radical cyclization (~40%) and epimerization during recrystallization.
- Optimization : Replace tributyltin hydride with safer initiators (e.g., TEMPO) and employ continuous-flow reactors for intermediates like 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone .
Q. Methodological Resources
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2/t5-,6+ |
InChI Key |
CVDLBKMNONQOHJ-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@@H]1N2 |
Canonical SMILES |
C1CC2CC(=O)CC1N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.